![molecular formula C14H20OS2 B1488307 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1194605-72-5](/img/structure/B1488307.png)
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
Overview
Description
“1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one” is a complex organic compound. It’s a part of a class of compounds known as thiophenes, which are heterocyclic compounds with diverse applications in medicinal chemistry and material science . This molecule has been used in the synthesis of medium-sized molecules with a π (D–A–D) bridge, which have shown unexpected organic photovoltaic performance .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. For instance, it has been used as a π (donor–acceptor–donor) bridge between two arms of another compound to form a novel medium-sized molecule using a Pd (AcO) 2 catalyzed direct C–H arylation method .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiophene ring as a key component. The presence of a π (D–A–D) bridge in the molecule induces π conjugation extension across the molecule backbone structure . The molecular formula is C14H20OS2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Scientific Research Applications
Photovoltaic Applications
Novel donor-acceptor copolymers based on dithienosilole and ketone-modified thieno[3,4-b]thiophene have been synthesized for use in polymer solar cells (PSCs). These copolymers demonstrate significant improvements in power conversion efficiency due to their structural geometry and electrochemical properties, such as low-lying HOMO energy levels and effective conjugation length, which promote favorable morphology for charge transportation (Chen et al., 2013).
Organic Semiconductors
The compound has been utilized in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). The derivatives show good thermal stability and high charge carrier mobility, attributed to their molecular orbital energy levels and the morphology of semiconductor films (Eunjin Choi et al., 2021).
Electrochromic Materials
The derivatives of this compound have been explored for their potential in electrochromic devices due to their reversible redox behavior and significant intermolecular interaction capabilities. These materials exhibit promising properties for the development of electrochromic switching films with applications ranging from smart windows to display technologies (Koji Yui et al., 1989).
Enhanced Performance in Solar Cells
Hydrophobic hole-transporting materials incorporating this core structure have shown improved performance and stability in perovskite solar cells. The introduction of long alkyl substituents and multiple thiophene cores has been found to retard interfacial charge recombination and enhance moisture resistance, leading to better efficiency and stability of solar devices (Peiyang Su et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been used in the formation of medium-sized molecules with a π (donor–acceptor–donor) bridge .
Mode of Action
The compound interacts with its targets through a π (donor–acceptor–donor) bridge, which induces π conjugation extension across the molecule backbone structure . This interaction results in changes to the optical and electrochemical properties of the compound .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in the optical and electrochemical properties, which may affect various biochemical pathways .
Result of Action
The result of the compound’s action is primarily observed in its impact on the optical and electrochemical properties of the targets it interacts with . For instance, the compound has been associated with enhanced absorption in the UV-vis region .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one. For example, the presence of a π (donor–acceptor–donor) bridge in the compound can induce π conjugation extension, which can be influenced by environmental factors .
properties
IUPAC Name |
1-(4,6-dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS2/c1-3-5-6-10(4-2)14(15)12-7-11-8-16-9-13(11)17-12/h7,10H,3-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXUUREYNIHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC2=C(S1)CSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728826 | |
Record name | 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1194605-72-5 | |
Record name | 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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